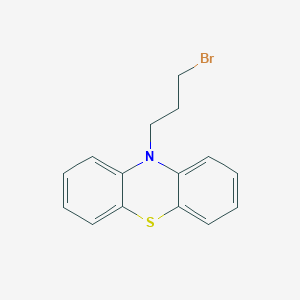

10-(3-Bromopropyl)phenothiazine

概要

説明

Phenothiazine derivatives are a significant class of tricyclic aromatic compounds with extensive use in psychiatry as tranquilizers and neuroleptics. They exhibit valuable analytical properties due to their characteristic structure, which includes ease of oxidation in acidic media and the ability to form well-defined ion-association complexes .

Synthesis Analysis

The synthesis of new phenothiazine derivatives, including those with bromoalkyl groups on the N atom at position 10, has been reported. These compounds are synthesized through reactions that may involve bromine atoms at different positions on the phenothiazine nucleus, such as positions 3 and 7, and can be further functionalized using Suzuki coupling reactions . Additionally, the synthesis of electroactive hydrazones derived from phenothiazine derivatives has been explored, providing a class of functionalized phenothiazines that can act as effective hole transporting materials .

Molecular Structure Analysis

Anomalous planar structures have been observed in certain phenothiazine derivatives, such as the E isomer of 10-(1,2-dibromoprop-1-en-1-yl)-10H-phenothiazine. This planar structure is unusual and is typically observed in positively charged phenothiazines. The planarity is attributed to intermolecular charge transfer interactions through halogen bonds .

Chemical Reactions Analysis

Phenothiazine derivatives undergo various chemical reactions, including bromination, which can yield dibromo-phenothiazine derivatives. The bromination process is suggested to follow an electrophilic aromatic substitution mechanism, and radical cations are produced when these derivatives are treated with bromine .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives have been extensively studied. These compounds are known for their physical state, thermal stability, and solubility. Their spectral properties, including UV and fluorescence spectra, are influenced by the type of substituents. The oxidation mechanisms, electrochemical properties, and complexing abilities of phenothiazine derivatives are also well-documented, providing a basis for their use as reagents in chemical analysis .

Relevant Case Studies

The rapid spectrophotometric assay of phenothiazine drugs in pharmaceutical preparations is a practical application of the analytical properties of these compounds. The method involves the development of colored products with N-bromosuccinimide in a strong sulfuric acid medium, which is believed to proceed via oxidation of the phenothiazine nucleus into a semiquinonoid radical. This assay is simple, accurate, and rapid, with the resulting colors being stable for at least 10 hours .

In the context of drug discovery, density functional theory (DFT) and molecular dynamics (MD) simulations have been used to investigate the interactions of phenothiazine derivatives with gold and water molecules. These studies aim to find effective drugs for SARS-CoV-2 by analyzing the stability of protein-ligand complexes formed with phenothiazine derivatives and angiotensin-converting enzyme 2 (ACE2) .

科学的研究の応用

Conformational Similarities to Dopamine

Phenothiazines, including 10-(3-Bromopropyl)phenothiazine, have been studied for their structural similarities to dopamine. This similarity correlates with their antischizophrenic efficacy. The structure-activity relationships of these compounds, including the importance of certain substituents and a hetero atom between rings, are critical for their biological activity (Horn & Snyder, 1971).

Electroactive Derivatives for Organic Electronics

10-(3-Bromopropyl)phenothiazine derivatives have been synthesized for use in organic electronics. These derivatives, including electroactive hydrazones, are effective as hole transporting materials. The thermal, optical, electrochemical, and photophysical properties of these organic electroactive derivatives have been extensively investigated (Bieliauskas et al., 2012).

Spectroscopic Applications and Sensor Development

Spectral variations of phenothiazine derivatives, attributed to intramolecular charge transfer and electronic rearrangement, have been explored for potential applications in fluorophore-switching and near-infrared sensor technologies (Lin & Chang, 2009).

Photovoltaic Applications

Phenothiazine compounds, including 10-(3-Bromopropyl)phenothiazine, have been used in dye-sensitized solar cells (DSSCs). These compounds show promise due to their versatile scaffold and the ability to be substituted with various groups, enhancing their photovoltaic performance (Buene et al., 2019).

Redox Shuttle Additives in Lithium-Ion Batteries

Phenothiazine molecules, such as 10-methylphenothiazine and its derivatives, have been studied as stable redox shuttle additives in lithium-ion batteries. They offer protection against overcharge and overdischarge, with their redox potentials and stability being of particular interest (Buhrmester et al., 2006).

Dye-Sensitized Solar Cells

10H-phenothiazine-based dyes, closely related to 10-(3-Bromopropyl)phenothiazine, are significant in the development of efficient dye-sensitized solar cells. Their electron-rich nitrogen and sulfur atoms, along with their unique non-planar conformation, make them strong candidates for photovoltaic applications (Huang et al., 2016).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam .

将来の方向性

While specific future directions for 10-(3-Bromopropyl)phenothiazine are not provided, phenothiazines have been shown to have potential anti-neoplastic properties . They have been widely used in various research areas due to their easy chemical functionalization and intriguing chemical and physical properties .

特性

IUPAC Name |

10-(3-bromopropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMXOSUNXWHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534150 | |

| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(3-Bromopropyl)-10H-phenothiazine | |

CAS RN |

92357-95-4 | |

| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)